![molecular formula C8H10FNO4 B14782546 (2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14782546.png)
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a synthetic organic compound known for its potent and selective agonistic activity on group II metabotropic glutamate receptors (mGluR2 and mGluR3) . This compound has garnered significant interest in the fields of neuroscience and pharmacology due to its potential therapeutic applications in treating various neurological and psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves several key steps, including the fluorination of an epoxide intermediate . One reported method starts with the compound (MGS0008), which undergoes fluorination using potassium hydrogen difluoride (KF·HF) to yield the desired fluorinated product . This process is adaptable for large-scale synthesis, making it suitable for industrial production .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to avoid elaborate separation steps and improve chemical yields . The use of efficient fluorination techniques and scalable reaction conditions ensures the production of multi-gram quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Fluorination: Potassium hydrogen difluoride (KF·HF) is commonly used for the fluorination step.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in pharmacological studies .
Scientific Research Applications
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several scientific research applications:
Medicinal Chemistry: Researchers use this compound to develop new drugs targeting mGluR2 and mGluR3 receptors.
Mechanism of Action
The compound exerts its effects by selectively activating group II metabotropic glutamate receptors (mGluR2 and mGluR3) . These receptors are G-protein-coupled receptors that modulate neuronal excitability and synaptic transmission . Activation of mGluR2 and mGluR3 leads to the inhibition of adenyl cyclase, reducing the production of cyclic AMP (cAMP) and ultimately modulating neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is unique due to its high selectivity and potency for mGluR2 and mGluR3 receptors . Its fluorinated structure provides distinct pharmacokinetic and pharmacodynamic properties, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C8H10FNO4 |
|---|---|
Molecular Weight |
203.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10FNO4/c9-3-1-2-4(6(11)12)5(2)8(3,10)7(13)14/h2-5H,1,10H2,(H,11,12)(H,13,14)/t2?,3?,4?,5?,8-/m0/s1 |
InChI Key |
DIWVNJFXRKZAGI-APWCGEGNSA-N |
Isomeric SMILES |
C1C2C(C2[C@@](C1F)(C(=O)O)N)C(=O)O |
Canonical SMILES |
C1C2C(C2C(C1F)(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


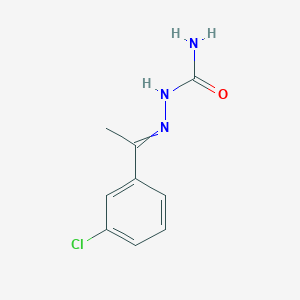
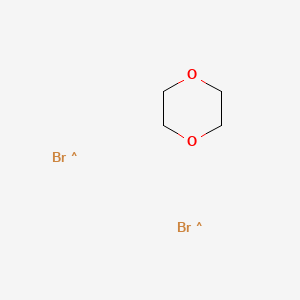
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-imidazole-5-carboxamide](/img/structure/B14782478.png)
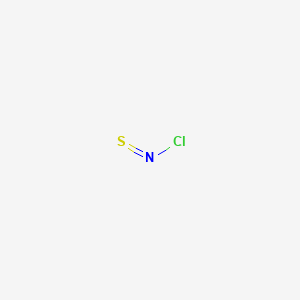
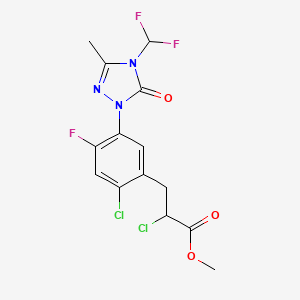
![6-[[(6aR,6bS,8aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14782492.png)

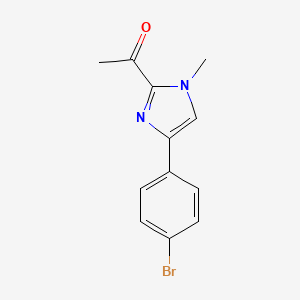
![3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14782508.png)
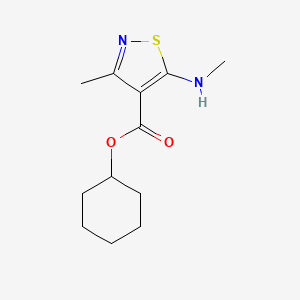
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782522.png)
![{1-[2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid methyl ester](/img/structure/B14782535.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]quinazolin-4-one](/img/structure/B14782544.png)
